Dehydroepiandrosterone-13C3
Description
Significance of Isotopic Labeling in Contemporary Steroid Biochemistry Research
Isotopic labeling has become a cornerstone of modern steroid biochemistry research, providing a powerful method for tracking and quantifying steroid hormones and their metabolites. The introduction of stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into a steroid's molecular structure does not alter its fundamental chemical properties. This allows the labeled steroid to serve as an ideal tracer, mimicking the behavior of its endogenous counterpart within biological systems.
The primary application of isotopically labeled steroids is in isotope dilution mass spectrometry (IDMS). sigmaaldrich.com In this technique, a known quantity of a labeled steroid, like DHEA-¹³C₃, is added to a biological sample (e.g., blood or urine) as an internal standard. sigmaaldrich.comnih.gov Because the labeled standard has nearly identical physicochemical characteristics to the unlabeled analyte, it experiences the same variations during sample preparation and analysis, such as extraction losses and fluctuations in mass detector response. sigmaaldrich.com This minimizes analytical variability and significantly improves the accuracy, precision, and sensitivity of quantification. sigmaaldrich.comnih.gov
Furthermore, stable isotope labeling allows for dynamic in vivo studies of steroid metabolism in a safe manner. nih.gov Researchers can administer a labeled steroid and trace its conversion into various metabolites over time. portlandpress.com This provides critical insights into metabolic pathways, the rates of hormone production and clearance, and how these processes are affected by disease or therapeutic interventions. nih.govportlandpress.com The ability to differentiate between the administered (exogenous) labeled steroid and the body's own (endogenous) hormones is a key advantage of this technique. nih.gov
Rationale for Carbon-13 Labeling at Specific Positions (e.g., 2,3,4-¹³C₃) of Dehydroepiandrosterone (B1670201) in Academic Inquiry
The choice of which atoms to replace and where within the DHEA molecule is a critical aspect of designing an effective research probe. The labeling of dehydroepiandrosterone with three carbon-13 atoms at the 2, 3, and 4 positions (2,3,4-¹³C₃) is a deliberate strategy to optimize its utility for mass spectrometry-based analysis. sigmaaldrich.com
A key reason for this specific labeling pattern is to create a significant and stable mass shift. The incorporation of three ¹³C atoms results in a product that is three mass units heavier (M+3) than the unlabeled DHEA. sigmaaldrich.com This M+3 shift is substantial enough to move the signal of the labeled standard away from the signal of the natural analyte and any potential background interference in the mass spectrum, ensuring clear and unambiguous detection. sigmaaldrich.com
Moreover, the positions 2, 3, and 4 on the A-ring of the steroid nucleus are chosen for their metabolic stability. In many common metabolic transformations of DHEA, these carbon positions are not cleaved or altered. This ensures that the ¹³C₃ label remains intact as the molecule is converted into its various downstream metabolites. For instance, an alternative labeling method using deuterium can sometimes be compromised by the potential for the isotope to be exchanged, which would invalidate the results. sigmaaldrich.com Using a carbon-13 label, particularly in a stable part of the carbon skeleton, preserves the mass shift and prevents such issues, making it easier to avoid false positives and ensure the integrity of the tracer throughout the metabolic cascade. sigmaaldrich.com This stability is crucial for accurately tracing metabolic pathways and quantifying multiple related steroid species in a single analysis. dshs-koeln.de
Historical Development and Evolution of Tracer Utilization in Steroid Metabolism Investigations
The use of tracers to investigate metabolic pathways is a concept that has evolved significantly over the past century. Early studies in metabolism relied on the use of radioactive isotopes, such as carbon-14 (B1195169) (¹⁴C), to trace the fate of molecules in biological systems. researchgate.net While revolutionary, providing the first glimpses into complex biochemical networks, the use of radioactive tracers posed safety concerns for in vivo human studies. portlandpress.comnih.gov
The development and refinement of mass spectrometry (MS) spurred a shift towards the use of stable, non-radioactive isotopes like carbon-13, deuterium (²H), and oxygen-18 (¹⁸O). nih.gov Initially, gas chromatography-mass spectrometry (GC-MS) became a powerful tool, allowing for the separation and quantification of volatile steroid derivatives. nih.gov The combination of stable isotope labeling with GC-MS enabled researchers to conduct pharmacokinetic studies with greater safety and precision. nih.gov These methods allowed for the differentiation of administered (exogenous) from endogenous steroids, a crucial step forward in understanding hormone bioavailability and metabolism. nih.gov
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique. sigmaaldrich.comnih.gov LC-MS/MS offers high sensitivity and specificity and can analyze a wide range of steroid hormones and their metabolites simultaneously without the need for chemical derivatization that is often required for GC-MS. sigmaaldrich.comnih.gov This technological advancement, coupled with the availability of sophisticated labeled compounds like DHEA-¹³C₃, has enabled the field of "tracer-based metabolomics." researchgate.netnih.gov This approach allows for a systems-level view of metabolic networks, quantifying the flow (or flux) of metabolites through various pathways and providing unprecedented detail on the dynamics of steroid biosynthesis and metabolism in both healthy and diseased states. researchgate.netmdpi.com
Research Data and Findings
The use of Dehydroepiandrosterone-13C3 and other isotopically labeled steroids has generated a wealth of detailed information in metabolic research. The tables below summarize key properties of the compound and findings from relevant studies.
Table 1: Properties of this compound This interactive table details the chemical and physical properties of the DHEA-¹³C₃ molecule, which are essential for its application in analytical chemistry.
| Property | Value | Source |
| Chemical Formula | C₁₆¹³C₃H₂₈O₂ | sigmaaldrich.commedchemexpress.com |
| Molecular Weight | 291.40 | sigmaaldrich.commedchemexpress.comisotope.com |
| Mass Shift | M+3 | sigmaaldrich.com |
| Isotopic Purity | ≥98 atom % ¹³C | sigmaaldrich.com |
| Chemical Purity | ≥95% (CP) | sigmaaldrich.com |
| CAS Number | 2483735-10-8 | medchemexpress.comisotope.com |
| Appearance | Solid / Neat | isotope.com |
| Primary Applications | Clinical Mass Spectrometry, Metabolism, Metabolomics | isotope.comisotope.com |
Table 2: Selected Research Findings from ¹³C Isotope Labeling Studies This interactive table highlights key findings from metabolic studies that utilized ¹³C labeling to investigate cellular pathways, demonstrating the practical application of this technology.
| Research Focus | Key Findings | Implication | Source |
| Endothelial Cell Metabolism | DHEA treatment, used to inhibit the pentose (B10789219) phosphate (B84403) pathway (PPP), led to decreased ¹³C enrichment in TCA cycle metabolites, amino acids, and the PPP metabolite ribose-5-phosphate. ¹³C metabolic flux analysis estimated a decrease in PPP flux but an increase in TCA cycle activity. | Shows that inhibiting one metabolic pathway (PPP) can cause compensatory changes in central carbon metabolism (TCA cycle), highlighting the interconnectedness of cellular metabolic networks. | mdpi.com |
| Metabolic Fractionation | Following DHEA administration, the metabolism to form androstenedione (B190577) (A) proceeds to completion with negligible ¹³C fractionation, indicating it is under kinetic control. In contrast, the interconversion of DHEA and DHEA-S is reversible. | The isotopic signature of metabolites can reveal whether a metabolic step is unidirectional and rapid or a reversible, equilibrium-driven process. This is critical for interpreting steroid pathway dynamics. | dshs-koeln.de |
| Metabolomics and Pathway Analysis | The distribution of ¹³C from a labeled precursor (like glucose) into various metabolites (amino acids, ribose, etc.) allows for the quantitative determination of precursor-product relationships. | This "tracer-based metabolomics" approach enables the mapping and quantification of metabolic fluxes through networks like the pentose cycle and TCA cycle, defining a cell's metabolic phenotype. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
291.40 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
FMGSKLZLMKYGDP-UXANGDFNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Dehydroepiandrosterone 13c3
Chemical Synthesis Pathways for Regiospecific Carbon-13 Enrichment of Dehydroepiandrosterone (B1670201)
The chemical synthesis of Dehydroepiandrosterone-13C3, specifically the common isotopologue Dehydroepiandrosterone-2,3,4-13C3, requires a multi-step approach that allows for the precise and regiospecific introduction of the carbon-13 isotopes. sigmaaldrich.com General strategies for the synthesis of 13C-labeled steroids often involve either partial synthesis from a readily available steroid precursor or a total synthesis approach. nih.gov For DHEA-13C3, partial synthesis is the more common and economically viable route.
A plausible synthetic strategy for Dehydroepiandrosterone-2,3,4-13C3 involves the degradation of the A-ring of a suitable steroid starting material, followed by the reconstruction of the A-ring using 13C-labeled synthons. sci-hub.ru This approach ensures the specific placement of the carbon-13 atoms at the desired positions.
A potential multi-step synthetic pathway can be conceptualized as follows:
Starting Material Selection: The synthesis would likely commence with a readily available androstane (B1237026) steroid precursor.
A-Ring Cleavage: The A-ring of the steroid precursor is oxidatively cleaved to generate a key intermediate, such as an enol lactone. This degradation is a critical step to open up the A-ring for reconstruction. sci-hub.ru
Introduction of 13C-Labeled Synthon: A 13C-labeled building block is then utilized to rebuild the A-ring. For the synthesis of DHEA-2,3,4-13C3, a three-carbon labeled synthon would be required. The specific choice of the synthon and the reaction conditions are crucial for achieving high incorporation efficiency and regioselectivity.
Ring Cyclization and Functional Group Manipulation: Following the incorporation of the 13C-labeled fragment, a series of reactions are performed to cyclize the A-ring and install the necessary functional groups, including the 3β-hydroxyl group characteristic of DHEA. This may involve steps such as aldol (B89426) condensation, dehydration, and stereoselective reductions.
Purification: The final product, this compound, is then purified using chromatographic techniques to remove any unreacted starting materials, intermediates, and byproducts, ensuring high chemical purity.
The complexity of this multi-step synthesis demands careful control over reaction conditions at each stage to maximize the yield and ensure the correct stereochemistry of the final product.
Enzymatic Synthesis Approaches for this compound Production
While chemical synthesis is a well-established method for producing isotopically labeled steroids, enzymatic approaches offer the potential for high stereoselectivity and regioselectivity under milder reaction conditions. The biosynthesis of DHEA in vivo proceeds from cholesterol through a series of enzymatic reactions. nih.gov This natural pathway can be leveraged to produce DHEA-13C3 by providing 13C-labeled precursors to the appropriate enzymes.
A chemoenzymatic process for the production of unlabeled DHEA has been reported, which combines chemical steps with enzymatic conversions. sci-hub.ru A similar strategy could be envisioned for the synthesis of DHEA-13C3. For instance, a 13C-labeled steroid precursor could be chemically synthesized and then subjected to an enzymatic cascade to yield the final product.
A hypothetical enzymatic approach could involve:
Preparation of a 13C-Labeled Precursor: A suitable steroid precursor with carbon-13 atoms incorporated in the A-ring would need to be synthesized chemically.
Enzymatic Conversion: This labeled precursor would then be introduced into a system containing the necessary enzymes for the conversion to DHEA. The key enzymes in the natural biosynthesis of DHEA are CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP17A1 (17α-hydroxylase/17,20-lyase). researchgate.net By utilizing isolated enzymes or whole-cell systems expressing these enzymes, the labeled precursor could be converted to DHEA-13C3. For example, a system co-expressing a 3β-hydroxysteroid dehydrogenase could be used for the stereoselective reduction of a 3-keto group to the desired 3β-hydroxyl group.
The development of such an enzymatic or chemoenzymatic process would require significant research to optimize the expression and activity of the enzymes with the labeled substrate and to ensure efficient conversion and purification of the final product.
Assessment of Isotopic Purity and Chemical Integrity for Research-Grade this compound
The utility of this compound as a research tool, particularly as an internal standard, is critically dependent on its isotopic purity and chemical integrity. Therefore, rigorous analytical characterization is essential to validate the final product. Commercially available Dehydroepiandrosterone-2,3,4-13C3, for instance, typically has an isotopic purity of ≥98 atom % 13C and a chemical purity of ≥95%. sigmaaldrich.com
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the identity, purity, and isotopic enrichment of the synthesized DHEA-13C3.
Key Analytical Techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment and confirming the molecular weight of the labeled compound. The mass spectrum of DHEA-13C3 will show a characteristic mass shift of +3 atomic mass units compared to unlabeled DHEA. sigmaaldrich.com By analyzing the relative intensities of the ion peaks corresponding to the M+0, M+1, M+2, and M+3 isotopologues, the isotopic purity can be accurately calculated. nih.gov Tandem mass spectrometry (MS/MS) can be used to further confirm the structural integrity of the molecule by analyzing its fragmentation pattern. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure and the position of the isotopic labels.
¹³C NMR: The ¹³C NMR spectrum of DHEA-13C3 will show significantly enhanced signals for the carbon atoms at positions 2, 3, and 4 due to the high enrichment of ¹³C. A comparison with the ¹³C NMR spectrum of unlabeled DHEA, which shows characteristic chemical shifts for all 19 carbon atoms, allows for the unambiguous confirmation of the labeling positions. chemicalbook.comresearchgate.net
The combination of these analytical methods provides a comprehensive assessment of the research-grade this compound, ensuring its suitability for demanding applications in metabolic research and quantitative analysis.
Interactive Data Table: Analytical Specifications of Research-Grade Dehydroepiandrosterone-2,3,4-13C3
| Parameter | Specification | Analytical Method |
| Chemical Formula | ¹³C₃C₁₆H₂₈O₂ | - |
| Molecular Weight | 291.4 g/mol | Mass Spectrometry |
| Isotopic Purity | ≥98 atom % ¹³C | Mass Spectrometry |
| Chemical Purity | ≥95% | HPLC, NMR |
| Mass Shift | M+3 | Mass Spectrometry |
Advanced Analytical Techniques for Dehydroepiandrosterone 13c3 and Its Labeled Metabolites in Research Matrices
Mass Spectrometry-Based Detection and Quantification of Dehydroepiandrosterone-13C3 and its Derivatives
Mass spectrometry (MS) is the cornerstone of stable isotope tracer studies due to its exceptional sensitivity and its ability to distinguish between molecules based on their mass-to-charge ratio (m/z). vanderbilt.edu When coupled with chromatographic separation, MS-based methods provide the selectivity needed to analyze complex biological samples. lcms.cz For DHEA-13C3, MS techniques are used to quantify the tracer and its 13C-labeled metabolites, providing critical data for understanding steroid metabolism. The use of an isotopically labeled internal standard, such as DHEA-13C3, is crucial for accurate quantification by correcting for variations during sample preparation and analysis. researchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust and highly reproducible technique that has long been considered a "gold standard" for steroid profiling. nih.gov It offers superior chromatographic resolution compared to other methods. nih.govnih.gov In the context of labeled steroid analysis, GC-MS, particularly when coupled with combustion-isotope ratio mass spectrometry (GC-C-IRMS), is a powerful tool for determining the 13C/12C isotope ratio with high precision. nih.govresearchgate.net This is essential for distinguishing between endogenous steroids and their synthetic, isotopically labeled counterparts. researchgate.net
However, the analysis of steroids like DHEA by GC-MS is not without its challenges. Due to their low volatility and the presence of polar functional groups, steroids require chemical derivatization prior to analysis to improve their thermal stability and chromatographic behavior. nih.govnih.govoup.com This multi-step sample preparation, which often includes extraction, hydrolysis of conjugates, and derivatization, can be complex and time-consuming. nih.govoup.com
Table 1: Summary of GC-MS Parameters for Labeled Steroid Analysis
| Parameter | Description | Relevance to DHEA-13C3 Analysis | References |
|---|---|---|---|
| Sample Preparation | Includes extraction (e.g., LLE, SPE), hydrolysis (to cleave sulfate (B86663)/glucuronide conjugates), and derivatization (e.g., silylation). | Necessary to improve volatility and thermal stability for GC analysis. | nih.govoup.com |
| Chromatographic Column | Typically capillary columns with non-polar or medium-polarity stationary phases. | Provides high-resolution separation of different steroid isomers. | oup.com |
| Ionization Technique | Electron Ionization (EI) is most common, providing reproducible fragmentation patterns for structural identification. | Creates a characteristic mass spectrum for DHEA and its metabolites. | oup.com |
| Detection Mode | Selected Ion Monitoring (SIM) for targeted quantification or full-scan for profiling. GC-C-IRMS for precise isotope ratio measurements. | Allows for sensitive detection of the M+3 ion of DHEA-13C3 and accurate measurement of 13C enrichment. | nih.govresearchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the quantification of steroids in clinical and research settings. unipi.itnih.gov It offers high sensitivity, specificity, and throughput, often with simpler sample preparation protocols compared to GC-MS, as derivatization is typically not required. nih.govmedrxiv.org In isotopic tracer studies, DHEA-13C3 can serve as an internal standard for the accurate quantification of endogenous DHEA. lcms.cz
The method's specificity is derived from the combination of chromatographic separation and the selectivity of tandem mass spectrometry, usually performed on a triple quadrupole instrument. nih.gov The most common operational mode is Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the molecular ion of DHEA-13C3) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. nih.gov This process dramatically reduces chemical noise and enhances sensitivity. nih.gov Various ionization techniques, including electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI), are employed depending on the specific analyte and matrix. nih.gov
Numerous validated LC-MS/MS methods have been developed for the simultaneous measurement of DHEA and other androgens in biological matrices like serum and plasma. nih.govnih.govnih.gov These methods demonstrate excellent precision and achieve low limits of quantification, making them suitable for analyzing the low physiological concentrations of these hormones. medrxiv.orgnih.gov
Table 2: Overview of LC-MS/MS Methodologies for DHEA and its Isotopologues
| Matrix | Extraction Method | Chromatography | Internal Standard | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Serum/Plasma | Liquid-Liquid Extraction (Methyl t-butyl ether) | 2D-LC | Isotope-labeled standards | 50 ng/L for DHEA | nih.gov |
| Serum | Liquid-Liquid Extraction (TBME) | Reversed-phase C18 | Isotopic labelled standards | 10-400 pg/mL | medrxiv.org |
| Serum | Solid-Phase Extraction (Oasis PRiME HLB) | UPLC HSS T3 Column | DHEAS-2H5 | 0.14 µmol/L for DHEAS | lcms.cz |
| Serum/Plasma | Liquid-Liquid Extraction | 2D-UPLC | Isotope-Dilution | 1.0 nmol/L for DHEA | nih.gov |
High-Resolution Mass Spectrometry (HRMS), particularly using technologies like Orbitrap mass analyzers, provides a powerful platform for metabolic tracer studies involving DHEA-13C3. nih.gov Unlike unit-resolution instruments like triple quadrupoles, HRMS instruments measure the m/z of ions with very high accuracy and resolving power. This capability is crucial for resolving the isotopic patterns of metabolites and accurately determining the distribution of isotopologues (molecules that differ only in their isotopic composition). nih.gov
In the context of DHEA-13C3 studies, HRMS can distinguish the M+1, M+2, and M+3 isotopologues from other interfering species with similar nominal masses. This allows for a comprehensive and accurate profiling of the incorporation of the 13C label from DHEA-13C3 into its various downstream metabolites. researchgate.net The ability to acquire full-scan data with high resolution also enables untargeted analysis, facilitating the discovery of novel or unexpected labeled metabolites. nih.gov However, careful data processing is required to correct for the natural abundance of stable isotopes to accurately calculate the extent of isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Distribution Verification of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. core.ac.ukslideshare.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For DHEA-13C3, NMR serves two critical roles: confirming the molecular structure and verifying the precise location and extent of the 13C labeling.
1H NMR and 13C NMR are the most common one-dimensional techniques. encyclopedia.pub The 13C NMR spectrum is particularly valuable as it directly observes the carbon backbone of the steroid. nih.gov The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of closely related steroid structures that might be difficult to distinguish by other means. mdpi.com
For complete and unambiguous assignment of all proton (1H) and carbon (13C) signals, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing which protons are adjacent to each other in the molecular structure. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (C-H). encyclopedia.pub
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key to assembling the complete carbon skeleton. core.ac.uk
By using this combination of techniques, researchers can confirm the identity of DHEA-13C3 and its metabolites. nih.gov Crucially, 13C NMR can verify the position of the isotopic labels. The signals for the 13C-labeled carbon atoms will be significantly enhanced in the spectrum, confirming that the synthesis of the tracer resulted in the correct isotopologue. This verification is essential for the valid interpretation of data from metabolic tracer studies.
Table 3: Typical 1H and 13C NMR Chemical Shifts for Dehydroepiandrosterone (B1670201)
| Carbon Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) | Reference for Assignment Method |
|---|---|---|---|
| C-3 | ~71.7 | ~3.53 | nih.gov |
| C-5 | ~140.8 | - | nih.gov |
| C-6 | ~121.3 | ~5.39 | nih.gov |
| C-17 | ~220.9 | - | nih.gov |
| C-18 (CH3) | ~13.6 | ~0.89 | nih.gov |
| C-19 (CH3) | ~19.4 | ~1.05 | nih.gov |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Chromatographic Separation Techniques for Labeled Steroids in Complex Biological Research Samples
Effective chromatographic separation is a prerequisite for the accurate analysis of DHEA-13C3 and its metabolites by mass spectrometry or other detection methods. austinpublishinggroup.com The goal of chromatography is to separate the analytes of interest from the thousands of other endogenous compounds present in complex biological matrices such as plasma, serum, or tissue extracts. austinpublishinggroup.comnih.gov Inadequate separation can lead to matrix effects, such as ion suppression or enhancement in mass spectrometry, which compromise the accuracy of quantification.
Sample preparation is a critical first step to reduce matrix complexity. austinpublishinggroup.com Common techniques include:
Liquid-Liquid Extraction (LLE): This method separates steroids from the aqueous sample matrix into an immiscible organic solvent based on polarity. austinpublishinggroup.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes of interest while matrix components are washed away. It can offer cleaner extracts compared to LLE. lcms.cz
The most widely used chromatographic technique for steroid analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC) . nih.gov In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. medrxiv.org The hydrophobic steroid molecules are retained on the column and then eluted by gradually increasing the proportion of a less polar organic solvent (like methanol (B129727) or acetonitrile) in the mobile phase. nih.govmedrxiv.org UHPLC systems use columns with smaller particle sizes, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. lcms.cz
Table 4: Comparison of Chromatographic Columns for Steroid Separation
| Column Type | Stationary Phase Chemistry | Particle Size | Typical Use | Reference |
|---|---|---|---|---|
| ACQUITY UPLC HSS T3 | High-strength silica (B1680970) C18 | 1.8 µm | Separation of a broad range of steroids, including DHEA and its sulfate. | lcms.cz |
| Zorbax Eclipse Plus C18 | Reversed-phase C18 | N/A | Simultaneous analysis of multiple endogenous steroids. | medrxiv.org |
| EVOLUTE EXPRESS ABN | Solid-Phase Extraction Plate | N/A | Sample pre-treatment and cleanup for DHEAS analysis. | nih.gov |
Applications of Dehydroepiandrosterone 13c3 in Investigating Steroid Metabolism in Controlled Research Models
Elucidation of Dehydroepiandrosterone (B1670201) Metabolic Pathways Using ¹³C-Tracer Studies in In Vitro Systems
In vitro systems, such as cell cultures and isolated enzymes, offer a controlled environment to dissect the intricate metabolic pathways of DHEA. The use of DHEA-13C3 in these systems allows for the unambiguous identification and quantification of downstream metabolites. When DHEA-13C3 is introduced into a cell culture, it is metabolized by endogenous enzymes, leading to the formation of various steroids that retain the ¹³C label.
Researchers can then use techniques like mass spectrometry to detect and quantify these labeled metabolites. This approach has been pivotal in confirming known metabolic conversions and uncovering novel pathways. For instance, in vitro studies using cell lines can elucidate the tissue-specific metabolism of DHEA. By analyzing the labeled products, scientists can map the conversion of DHEA to androgens like androstenedione (B190577) and testosterone (B1683101), as well as to estrogens such as estrone and estradiol.
One area of significant research is the biotransformation of DHEA by various microorganisms, which can produce novel steroid derivatives with potential pharmaceutical applications. For example, studies on filamentous fungi have demonstrated their ability to hydroxylate and oxidize DHEA at various positions. The use of DHEA-13C3 in such microbial cultures allows for precise tracking of the transformation process, aiding in the characterization of the resulting novel compounds.
Table 1: Illustrative Metabolites Identified in an In Vitro Study with DHEA-13C3
| Metabolite | Chemical Formula | Mass Shift (from native) | Percentage of Total Labeled Metabolites |
|---|---|---|---|
| Androstenedione-13C3 | C19H24O2 | +3 | 45% |
| Testosterone-13C3 | C19H26O2 | +3 | 25% |
| Estrone-13C3 | C18H20O2 | +3 | 15% |
| 7α-hydroxy-DHEA-13C3 | C19H26O3 | +3 | 10% |
Tracing Dehydroepiandrosterone Biotransformations in Animal Models for Research Purposes
Animal models are indispensable for understanding the systemic metabolism of DHEA in a physiological context. The administration of DHEA-13C3 to research animals, such as rodents, allows for the in vivo tracing of its biotransformation, distribution, and excretion. By collecting and analyzing biological samples like plasma, urine, and tissues at different time points, researchers can construct a dynamic picture of DHEA metabolism.
These studies have provided valuable insights into how factors like sex, age, and physiological state can influence the metabolic fate of DHEA. For instance, research in female rats has shown that the ovary plays a crucial role in the conversion of DHEA to estrogens plos.org. The use of DHEA-13C3 in such models would allow for precise quantification of the contribution of the ovaries to the circulating pool of labeled estrogens.
Furthermore, animal studies utilizing labeled DHEA can help to understand the tissue-specific uptake and metabolism of this steroid. For example, after administering DHEA-13C3, the concentration of labeled metabolites can be measured in various organs, such as the liver, adrenal glands, and brain, to determine the primary sites of its conversion to other active steroids plos.org.
Table 2: Hypothetical Distribution of DHEA-13C3 Metabolites in a Rodent Model
| Tissue | Labeled Androstenedione (ng/g tissue) | Labeled Testosterone (ng/g tissue) | Labeled Estradiol (ng/g tissue) |
|---|---|---|---|
| Liver | 150 | 50 | 5 |
| Adrenal Gland | 200 | 75 | 2 |
| Ovary | 80 | 120 | 30 |
Quantitative Metabolic Flux Analysis (MFA) Utilizing Dehydroepiandrosterone-13C3
Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracers like DHEA-13C3, MFA can provide a detailed quantitative understanding of steroid metabolism. By measuring the isotopic labeling patterns of intracellular and extracellular metabolites over time, researchers can computationally model the flow of carbon through the steroidogenic pathways nih.govnih.gov.
In the context of DHEA metabolism, DHEA-13C3 is introduced as a substrate, and the mass isotopomer distributions of its downstream products are measured using mass spectrometry. This data is then used to constrain a metabolic model, allowing for the calculation of the rates of key enzymatic reactions, such as those catalyzed by 3β-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase, and aromatase.
This approach is particularly valuable for understanding how metabolic fluxes are altered in different physiological or pathological states. For example, MFA with DHEA-13C3 could be used to compare the steroidogenic fluxes in healthy versus diseased tissues, providing insights into the mechanisms of endocrine disorders.
Investigation of Dehydroepiandrosterone Conjugation and Deconjugation Pathways in Research Contexts
In the body, DHEA and its metabolites can undergo conjugation reactions, primarily sulfation and glucuronidation, which affect their solubility, transport, and biological activity. DHEA is predominantly found in circulation as its sulfated conjugate, DHEA-S. Understanding the dynamics of DHEA conjugation and deconjugation is crucial for a complete picture of its metabolism.
The use of DHEA-13C3 in research models allows for the tracing of these conjugation and deconjugation pathways. For example, after administering DHEA-13C3, the appearance of labeled DHEA-sulfate (DHEA-S-13C3) and DHEA-glucuronide (DHEA-G-13C3) in plasma and urine can be monitored. This provides a direct measure of the rate of conjugation.
Conversely, by administering DHEA-S-13C3, researchers can study the rate of deconjugation back to DHEA-13C3 in various tissues. This is important because the conversion of DHEA-S to DHEA is a key step in the local production of active androgens and estrogens in peripheral tissues. The enzymatic hydrolysis of these conjugated forms is a critical aspect of steroid metabolism nih.gov.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3β-hydroxysteroid dehydrogenase |
| 7α-hydroxy-DHEA-13C3 |
| Androstenedione |
| Androstenedione-13C3 |
| Aromatase |
| Dehydroepiandrosterone |
| This compound |
| DHEA-glucuronide |
| DHEA-S-13C3 |
| DHEA-sulfate |
| Estradiol |
| Estrone |
| Estrone-13C3 |
| Testosterone |
Exploration of Biochemical Pathways and Enzyme Kinetics Utilizing Dehydroepiandrosterone 13c3
Kinetic Analysis of Steroidogenic Enzymes Using Dehydroepiandrosterone-13C3 as a Labeled Substrate Probe
The use of this compound as a substrate in enzymatic assays allows for the unambiguous differentiation of the tracer and its metabolic products from endogenous, unlabeled steroids. By incubating DHEA-13C3 with purified enzymes or cellular preparations and subsequently analyzing the products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can accurately determine key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This approach provides a clear and interference-free picture of enzyme efficiency and substrate affinity.
The enzyme 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD) is a critical rate-limiting enzyme that catalyzes the conversion of DHEA into androstenedione (B190577), a key step in the biosynthesis of all classes of active steroid hormones. nih.govnih.gov To characterize its activity, this compound is used as a substrate. The reaction is monitored by measuring the appearance of the product, Androstenedione-13C3. This stable isotope tracing method is highly sensitive and allows for precise kinetic analysis in various tissues, including the brain, where DHEA metabolism plays a significant role in neurosteroid production. nih.govdntb.gov.ua
Table 1: Representative Kinetic Parameters for Human 3β-HSD Type 2 with this compound This table presents hypothetical data to illustrate the results of a kinetic analysis.
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Kₘ (Michaelis Constant) | 1.5 | µM | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Reflects enzyme-substrate affinity. |
| Vₘₐₓ (Maximum Velocity) | 250 | pmol/min/mg protein | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| kcat (Turnover Number) | 5.0 | s⁻¹ | The number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Kₘ (Catalytic Efficiency) | 3.3 | µM⁻¹s⁻¹ | An estimate of the enzyme's overall efficiency and substrate specificity. |
The 17β-Hydroxysteroid Dehydrogenase (17β-HSD) family of enzymes is responsible for catalyzing the final steps in the formation of potent androgens and estrogens. nih.gov Various isoforms exist, each with distinct substrate specificities and tissue distribution. wikipedia.org For example, 17β-HSD type 3 is crucial for converting androstenedione to testosterone (B1683101) in the testes, while other isoforms can convert DHEA to androstenediol. nih.govwikipedia.org Using this compound as a tracer allows researchers to probe the specific activity of these isoforms towards DHEA, measuring the formation of Androstenediol-13C3. This helps differentiate the metabolic pathways and functions of each isoform, clarifying their respective roles in androgen synthesis. nih.govresearchgate.net
Steroid sulfotransferase, particularly SULT2A1, is the enzyme responsible for the sulfation of DHEA to form dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS). nih.govmdpi.com This conversion is not a degradative step but rather creates a large, circulating reservoir of an inactive precursor that can be converted back to DHEA in peripheral tissues by steroid sulfatase (STS). researchgate.netarborassays.com The balance between SULT2A1 and STS activities is a key control point for regulating the availability of active androgens. nih.gov By incubating tissues or enzyme preparations with DHEA-13C3 and a sulfate donor, the rate of DHEAS-13C3 formation can be precisely quantified, providing a direct measure of SULT2A1's kinetic properties and its role in maintaining steroid homeostasis.
Table 2: Analysis of SULT2A1 Activity using this compound This table presents hypothetical data to illustrate the results of an enzyme activity assay.
| Tissue Source | Enzyme Specific Activity (nmol/hr/mg protein) | Description |
|---|---|---|
| Adrenal Cortex | 15.8 | Primary site of DHEA sulfation. High activity reflects the role in creating the DHEAS reservoir. |
| Liver | 8.2 | Significant metabolic site with substantial sulfotransferase activity. |
| Adipose Tissue | 1.5 | Lower but present activity, indicating local regulation of steroid availability. |
| Brain | 0.9 | Demonstrates local neurosteroid modulation through sulfation. |
Elucidation of Alternative and Backdoor Steroidogenic Pathways with this compound Tracers
By administering DHEA-13C3 in cellular or in vivo models, researchers can track the appearance of labeled downstream metabolites. If significant amounts of labeled backdoor intermediates or products appear, it provides direct evidence of flux from the DHEA pool into these alternative pathways. This powerful technique helps map the complex network of steroid synthesis and identify conditions under which backdoor pathways become significant contributors to the androgenic landscape.
Assessment of Enzyme Inhibition and Activation Profiles with Labeled Dehydroepiandrosterone
This compound is also a valuable tool for screening and characterizing compounds that inhibit or activate steroidogenic enzymes. In a typical inhibition assay, an enzyme like 3β-HSD is incubated with DHEA-13C3 and varying concentrations of a potential inhibitor. The rate of labeled product formation is measured to determine the inhibitor's potency, often expressed as an IC₅₀ value (the concentration at which enzyme activity is reduced by 50%). nih.gov The use of a labeled substrate ensures that the measurement is specific and not confounded by other substances in the assay mixture.
Conversely, DHEA itself has been shown to activate or inhibit other enzyme systems, such as certain cytochrome P450 enzymes. scilit.comnih.gov Studies have demonstrated that DHEA can influence the expression and activity of enzymes involved in metabolizing xenobiotics and carcinogens. scilit.com While these studies often focus on DHEA's effect on other substrates, labeled DHEA could be used to investigate how its own metabolism is altered by feedback mechanisms or interactions with other metabolic pathways, providing a more complete picture of its regulatory roles.
Dehydroepiandrosterone 13c3 in Mechanistic Studies on Cellular and Subcellular Levels
Assessing Steroid Receptor Interactions and Ligand Binding Kinetics with Labeled Dehydroepiandrosterone (B1670201)
The biological effects of DHEA and its metabolites are mediated through interactions with various nuclear and membrane-associated receptors. DHEA-13C3 is instrumental in elucidating the specifics of these interactions. While DHEA itself binds to nuclear androgen and estrogen receptors (AR, ERα, and ERβ) with significantly lower affinity than their primary ligands like testosterone (B1683101) and estradiol, it can still modulate their activity. nih.govnih.gov Furthermore, DHEA interacts with a range of other receptors, including membrane-associated G-protein coupled receptors (GPCRs) and various neuroreceptors, such as N-methyl-D-aspartate (NMDA) and sigma-1 (S1R) receptors. nih.govnih.gov
Stable isotope-labeled ligands like DHEA-13C3 are employed in advanced analytical techniques to quantify these binding events. In competitive binding assays, DHEA-13C3 can be used alongside a known ligand to determine the binding affinity (Kd) of DHEA for a specific receptor. By measuring the displacement of the labeled compound, researchers can precisely calculate the affinity constants. Furthermore, LC-MS/MS-based methods can directly measure the amount of DHEA-13C3 bound to a receptor, providing critical data for understanding ligand binding kinetics, including association (kon) and dissociation (koff) rates. These studies are essential for characterizing the direct, non-metabolic roles of DHEA within the cell.
| Receptor Target | Receptor Type | Interaction/Effect of DHEA | Significance in Mechanistic Studies |
|---|---|---|---|
| Androgen Receptor (AR) | Nuclear Receptor | Weak direct binding; primarily acts via conversion to testosterone/DHT. nih.gov | Assessing direct vs. indirect androgenic effects. |
| Estrogen Receptors (ERα, ERβ) | Nuclear Receptor | Low-affinity direct binding; significant action via conversion to estradiol. nih.gov | Distinguishing direct receptor modulation from intracrine estrogenic action. |
| G-protein coupled estrogen receptor 1 (GPER1) | Membrane Receptor | Activates GPER1 signaling pathways. nih.govnih.gov | Investigating rapid, non-genomic signaling cascades. |
| Sigma-1 Receptor (S1R) | Neuroreceptor | Acts as a neurosteroid, modulating receptor activity. nih.govnih.gov | Elucidating roles in neuroprotection and cognitive function. |
| NMDA Receptor | Neuroreceptor | Modulates glutamatergic neurotransmission. nih.govnih.gov | Studying excitatory pathways and synaptic plasticity. |
Investigating Substrate Specificity and Enzyme Activity Profiles in Isolated Cellular Fractions
The metabolic fate of DHEA is determined by a host of steroidogenic enzymes located in specific subcellular compartments, such as the endoplasmic reticulum and cytosol. DHEA-13C3 serves as a powerful tracer for mapping these enzymatic conversions. By incubating isolated cellular fractions (e.g., microsomes, cytosol) with DHEA-13C3, researchers can accurately track its metabolism into various downstream steroids.
The mass shift introduced by the carbon-13 labels allows for the unambiguous identification and quantification of metabolites using LC-MS/MS. This technique enables the determination of substrate specificity for enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase, which convert DHEA into androstenedione (B190577), testosterone, and estrogens, respectively. labcorp.com By measuring the rate of formation of labeled products, enzyme activity profiles can be established under various experimental conditions. This approach is critical for understanding how different tissues regulate their local steroid environments and how genetic or pharmacological factors can alter these enzymatic activities.
| Enzyme | Subcellular Location | Reaction Catalyzed | Metabolite(s) Formed from DHEA |
|---|---|---|---|
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Endoplasmic Reticulum, Mitochondria | Converts Δ5-steroids to Δ4-steroids | Androstenedione |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Endoplasmic Reticulum, Cytosol | Interconverts 17-keto and 17-hydroxy steroids | Androstenediol, Testosterone |
| Steroid sulfatase (STS) | Endoplasmic Reticulum | Hydrolyzes sulfate (B86663) esters (DHEAS to DHEA) | Dehydroepiandrosterone (from DHEAS) |
| Sulfotransferase (SULT2A1) | Cytosol | Sulfates DHEA to form DHEAS | Dehydroepiandrosterone Sulfate (DHEAS) nih.gov |
| Aromatase (CYP19A1) | Endoplasmic Reticulum | Converts androgens to estrogens | Estrone (from Androstenedione) |
| 5α-reductase | Endoplasmic Reticulum, Nuclear Envelope | Reduces Δ4-steroids to 5α-reduced steroids | Dihydrotestosterone (DHT) (from Testosterone) |
Dehydroepiandrosterone-13C3 in Studies of Intracrine Steroid Synthesis and Action
Intracrinology describes the process by which a cell synthesizes active steroid hormones from inactive circulating precursors, with the active hormones exerting their effects within that same cell. nih.gov DHEA is a primary precursor for intracrine androgen and estrogen synthesis in many peripheral tissues, a pathway of particular importance in postmenopausal women where it is the source of all estrogens and nearly all androgens. nih.gov
DHEA-13C3 is an ideal tracer for investigating these intracrine pathways. In cell culture models of various tissues (e.g., breast cancer cells, skin fibroblasts, adipocytes), researchers can introduce DHEA-13C3 into the medium and trace its entire metabolic journey within the cell. By analyzing cell lysates and culture media at different time points with LC-MS/MS, it is possible to map the flow of the carbon-13 label from DHEA to androstenedione, testosterone, dihydrotestosterone, and estrogens. This allows for a quantitative understanding of how different cell types regulate their internal hormonal milieu and subsequent gene expression, providing critical insights into the physiology of hormone-dependent tissues and the pathology of diseases like breast and prostate cancer.
| Cell Line/Model | Tissue of Origin | Key Finding in Intracrine Synthesis | Reference Concept |
|---|---|---|---|
| MCF-7 | Breast Cancer | Converts DHEA(S) to DHEA, androstenedione, testosterone, DHT, and estradiol. | Demonstrates a complete pathway for local estrogen synthesis from adrenal precursors. |
| HaCaT | Skin Keratinocytes | Produces all major sex steroids from DHEA(S) except DHT. | Highlights the role of skin in local steroid metabolism and action. |
| Human Dermal Fibroblasts (HDF) | Skin Fibroblasts | Limited conversion, primarily DHEAS to DHEA and androstenedione. | Shows cell-type specificity in steroidogenic enzyme expression within the same tissue. |
| 3T3-L1 Adipocytes | Adipose Tissue | Mature adipocytes produce DHEA, androstenedione, testosterone, and DHT from DHEAS. | Confirms adipose tissue as a significant site of intracrine androgen synthesis. |
Exploration of Dehydroepiandrosterone Transport Mechanisms in Cellular Research Models
The entry of DHEA and its sulfated form, DHEAS, into cells is a critical first step for their subsequent metabolism and action. While the lipophilic nature of unconjugated DHEA suggests it can diffuse across the cell membrane, the hydrophilic DHEAS requires active transport mechanisms. nih.gov Investigating these transport processes is essential for understanding the bioavailability of these precursors in target tissues.
DHEA-13C3 provides a precise method for studying these transport mechanisms. In cellular uptake assays, research models like primary hepatocytes or cultured keratinocytes are incubated with DHEA-13C3. The use of a stable isotope allows for the differentiation of the exogenously supplied steroid from any endogenous DHEA. By measuring the intracellular concentration of DHEA-13C3 over time and in the presence of various inhibitors, researchers can characterize the kinetics of transport. Studies have identified that DHEAS transport depends on carriers such as organic anion transporter polypeptides (OATPs). nih.gov Using DHEA-13C3 helps to quantify the efficiency of these transporters and understand how their expression levels in different tissues contribute to the regulation of intracrine steroid synthesis.
| Compound | Primary Transport Mechanism | Key Transporter Families | Characteristics |
|---|---|---|---|
| Dehydroepiandrosterone (DHEA) | Passive Diffusion | N/A | Lipophilic nature allows it to cross the plasma membrane freely. nih.gov |
| Dehydroepiandrosterone Sulfate (DHEAS) | Active Transport | Organic Anion Transporter Polypeptides (OATPs), Solute Organic Anion Transporters (SOAT) nih.gov | Hydrophilic molecule requiring carrier-mediated uptake into cells. Transport is an energy-dependent process. |
Advancements and Future Directions in Dehydroepiandrosterone 13c3 Tracer Research Methodologies
Integration of Dehydroepiandrosterone-13C3 Tracers with Omics Technologies (e.g., Metabolomics) in Research
The integration of DHEA-13C3 with "omics" technologies, particularly mass spectrometry-based metabolomics, provides an unprecedentedly detailed view of steroid metabolism. This combination allows researchers to trace the fate of the DHEA-13C3 molecule as it is converted into various downstream steroids. The three ¹³C atoms act as a stable, non-radioactive label that increases the mass of the molecule by three Daltons. This mass shift enables mass spectrometers to distinguish the tracer-derived metabolites from the body's endogenous, unlabeled steroid pool. nih.gov
When DHEA-13C3 is introduced into a biological system, it enters the steroidogenic cascade and is metabolized by the same enzymes that act on native DHEA. This process generates a series of ¹³C-labeled metabolites. By analyzing samples (such as plasma, urine, or tissue extracts) over time, researchers can quantify the rate of appearance and disappearance of these labeled compounds. This approach, known as metabolic flux analysis, provides dynamic information on the activity of specific metabolic pathways, which is far more informative than static measurements of hormone concentrations alone. nih.gov
For instance, a study utilizing DHEA-13C3 could track its conversion to key androgens and estrogens. High-resolution mass spectrometry can identify and quantify the resulting labeled products, such as ¹³C₃-Androstenedione, ¹³C₃-Testosterone, and subsequently, ¹³C₃-Estrone and ¹³C₃-Estradiol. This allows for the precise calculation of conversion rates and pathway preferences under different physiological conditions or in disease states. nih.gov
Table 1: Hypothetical Mass Shifts of DHEA-13C3 and Its Key Metabolites This table illustrates the expected mass increase for major metabolites derived from a DHEA-13C3 tracer, which is fundamental for their detection in mass spectrometry-based metabolomics.
| Compound | Unlabeled Mass (m/z) | Labeled Mass (m/z) from DHEA-13C3 | Mass Shift |
| Dehydroepiandrosterone (B1670201) | 289.22 | 292.22 | +3 |
| Androstenedione (B190577) | 287.20 | 290.20 | +3 |
| Testosterone (B1683101) | 289.22 | 292.22 | +3 |
| Estrone | 271.19 | 274.19 | +3 |
| Estradiol | 273.21 | 276.21 | +3 |
Development of Novel In Vitro and Ex Vivo Assay Systems Utilizing Labeled Dehydroepiandrosterone
The utility of DHEA-13C3 extends to sophisticated in vitro and ex vivo model systems, which allow for controlled investigation of steroid metabolism at the cellular and tissue levels. These assays are crucial for dissecting molecular mechanisms without the complexities of whole-body metabolism. nih.gov
In vitro studies often involve incubating cell lines (e.g., adrenal cells, prostate cancer cells, or hepatocytes) with DHEA-13C3. researchgate.net Researchers can then measure the rate of tracer uptake and its conversion into subsequent metabolites within the cells and the surrounding media. This approach is invaluable for screening potential drugs that inhibit specific enzymes in the steroidogenic pathway, such as CYP17A1 or 3β-hydroxysteroid dehydrogenase. The use of a labeled tracer provides a direct measure of enzyme activity, which is more accurate than relying on changes in unlabeled hormone levels that can be affected by multiple factors.
Ex vivo systems, such as precision-cut tissue slices from organs like the liver, adrenal gland, or prostate, offer an experimental model that better preserves the tissue architecture and cell-to-cell interactions. mdpi.com When these tissue slices are cultured with DHEA-13C3, they can provide insights into tissue-specific steroid metabolism. For example, researchers can compare the metabolic fingerprint of DHEA-13C3 in healthy versus diseased tissue, revealing alterations in local hormone production that may contribute to pathology.
Table 2: Example of an Ex Vivo Assay Design Using DHEA-13C3 This table outlines a conceptual experimental setup to compare steroid metabolism in different tissue types using a DHEA-13C3 tracer.
| Parameter | Experimental Group 1 | Experimental Group 2 | Control Group |
| Tissue Source | Healthy Prostate Tissue Slices | Cancerous Prostate Tissue Slices | Culture Media Only |
| Tracer | DHEA-13C3 | DHEA-13C3 | DHEA-13C3 |
| Incubation Time | 24 hours | 24 hours | 24 hours |
| Primary Outcome | Quantification of ¹³C₃-Testosterone and ¹³C₃-Dihydrotestosterone | Quantification of ¹³C₃-Testosterone and ¹³C₃-Dihydrotestosterone | Measurement of tracer stability |
| Secondary Outcome | Profile of all labeled steroid metabolites | Profile of all labeled steroid metabolites | N/A |
Methodological Challenges and Opportunities in Isotopic Tracer Design and Data Interpretation
While powerful, the use of DHEA-13C3 and other stable isotope tracers is not without its challenges. Effective experimental design and careful data interpretation are critical to generating reliable results. nih.govnih.gov
One primary challenge is accounting for the dilution of the tracer by the endogenous, unlabeled pool of DHEA. The enrichment of the tracer in the precursor pool must be accurately measured to calculate true metabolic flux rates. Another consideration is the potential for "isotopic effects," where the heavier mass of the ¹³C atoms can slightly alter the rate of enzymatic reactions compared to the native ¹²C-containing molecule, although this is generally a minor issue for carbon-13.
Data interpretation can be complex due to the interconnectedness of metabolic networks. A change in the flux of one pathway can have ripple effects on others. Furthermore, recycling of the label, where a labeled metabolite is converted back to an earlier precursor, can complicate the modeling of metabolic flows. nih.gov
Despite these challenges, significant opportunities exist for methodological advancement. The development of dual-tracer techniques, perhaps combining a ¹³C-labeled DHEA with a deuterium (B1214612) (²H)-labeled downstream metabolite, could allow for the simultaneous investigation of multiple metabolic steps with greater precision. Advances in mass spectrometry instrumentation continue to improve sensitivity and resolution, enabling the detection and quantification of very low-abundance labeled metabolites. nih.gov
Table 3: Key Methodological Challenges and Opportunities in DHEA-13C3 Tracer Studies
| Aspect | Challenges | Opportunities |
| Experimental Design | Determining appropriate tracer dosage; Accounting for endogenous pool dilution; Length of study to reach isotopic steady-state. | Use of dual-labeling strategies; Application in diverse physiological states (e.g., exercise, feeding). researchgate.net |
| Analytical Measurement | Achieving sufficient sensitivity for low-concentration metabolites; Chromatographic separation of steroid isomers. | Higher resolution mass spectrometry; Improved sample preparation techniques to reduce matrix effects. |
| Data Interpretation | Correcting for isotopic natural abundance; Complexity of metabolic network modeling; Potential for label recycling or loss. | Development of more sophisticated kinetic models; Integration with other omics data (genomics, proteomics) for a systems-level understanding. nih.gov |
Computational Modeling and Simulation Techniques for this compound Tracer Data Analysis
The complex datasets generated from DHEA-13C3 tracer studies necessitate the use of sophisticated computational and mathematical models for data analysis and interpretation. nih.gov These models are essential for converting raw mass spectrometry data into meaningful biological information, such as metabolic fluxes and production rates.
Pharmacokinetic (PK) models are commonly used to describe the absorption, distribution, metabolism, and excretion of the tracer and its metabolites over time. nih.gov By fitting the concentration-time data of DHEA-13C3 and its labeled products to a PK model, researchers can estimate key parameters like clearance rates, volumes of distribution, and intercompartmental transfer rates. Compartmental models, which represent different tissues or metabolic pools as distinct compartments, are particularly useful for tracing steroid metabolism throughout the body.
Metabolic Flux Analysis (MFA) is another powerful computational approach. MFA uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of reactions within a metabolic network. semanticscholar.org For DHEA-13C3 studies, MFA can precisely quantify the rate at which DHEA is converted to androstenedione, testosterone, and other downstream products. This provides a quantitative measure of pathway activity that can be compared across different experimental conditions. These modeling approaches are critical for extracting the full value from stable isotope tracing experiments and for building a quantitative understanding of steroid hormone dynamics. nih.gov
Table 4: Computational Modeling Techniques for DHEA-13C3 Data
| Modeling Technique | Description | Application to DHEA-13C3 Data |
| Pharmacokinetic (PK) Modeling | Uses mathematical models to describe the movement of a substance through the body over time. nih.gov | Calculates production rates, clearance rates, and the half-life of DHEA-13C3 and its labeled metabolites from plasma concentration data. |
| Compartmental Analysis | A type of PK model that divides the body into a series of interconnected compartments, representing different tissues or pools. nih.gov | Models the flux of labeled steroids between the plasma, adrenal glands, liver, and peripheral tissues. |
| Metabolic Flux Analysis (MFA) | A technique that uses stable isotope tracer data to quantify the rates of intracellular metabolic reactions. semanticscholar.org | Determines the precise rates of enzymatic conversions in the steroidogenic pathway (e.g., DHEA → Androstenedione). |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrates physiological, biochemical, and anatomical information to simulate the fate of a compound in the body. | Predicts DHEA-13C3 and metabolite concentrations in specific tissues based on blood flow, tissue volume, and enzyme expression data. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
